molecular formula C8H12N2O B13612932 4-(1-methyl-1H-imidazol-2-yl)butanal

4-(1-methyl-1H-imidazol-2-yl)butanal

Cat. No.: B13612932
M. Wt: 152.19 g/mol
InChI Key: LZIMLPGCWMRGFC-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-2-yl)butanal is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)butanal can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-2-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-methyl-1H-imidazol-2-yl)butanoic acid.

    Reduction: 4-(1-methyl-1H-imidazol-2-yl)butanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)butanal involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of the butanal group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)butanal

InChI

InChI=1S/C8H12N2O/c1-10-6-5-9-8(10)4-2-3-7-11/h5-7H,2-4H2,1H3

InChI Key

LZIMLPGCWMRGFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCCC=O

Origin of Product

United States

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